MIF Tautomerase Inhibition: Comparative IC50 Profile vs. Phenethyl Isothiocyanate (PEITC)
(1-Isothiocyanatoethyl)benzene demonstrates moderate inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity. In a cell-free assay, it exhibits an IC50 of 1000 nM [1]. This is a 1.6-fold higher potency compared to its close analog, 2-phenylethyl isothiocyanate (PEITC), which has a reported IC50 of 1600 nM in a similar cellular assay [2]. This indicates that the alpha-methyl substitution confers a measurable advantage in target engagement over the beta-phenethyl analog.
| Evidence Dimension | MIF Tautomerase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | 2-Phenylethyl isothiocyanate (PEITC) IC50 = 1600 nM |
| Quantified Difference | Target compound is 1.6-fold more potent |
| Conditions | Target: Cell-free assay using human recombinant MIF expressed in E. coli. Comparator: Cellular assay in human Jurkat T cells. |
Why This Matters
This difference in potency is relevant for researchers focused on MIF-related pathways, where a more potent tool compound can achieve effective inhibition at lower concentrations, potentially reducing off-target effects and improving assay windows.
- [1] BindingDB. BDBM50073653: 1-PHENYLETHYL ISOTHIOCYANATE. Affinity Data: IC50 = 1.00E+3 nM. View Source
- [2] BindingDB. BDBM50240850: phenethylisothiocyanate | Phenethyl isothiocyanate. Affinity Data: IC50 = 1.60E+3 nM. View Source
